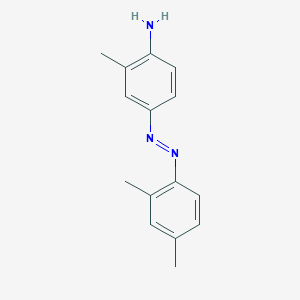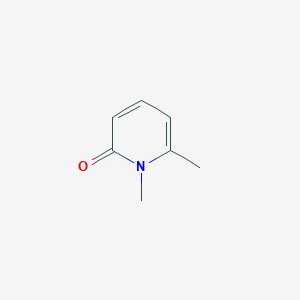
1,6-Dimethylpyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethylpyridin-2-one, also known as DMP, is a chemical compound that belongs to the pyridinone family. It is a heterocyclic organic compound that is widely used in scientific research due to its unique properties. DMP is synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
1,6-Dimethylpyridin-2-one binds to metal ions through its pyridinone ring, forming stable complexes. The binding of 1,6-Dimethylpyridin-2-one to metal ions can affect the biochemical and physiological processes in cells. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of enzymes that require metal ions as cofactors, such as cytochrome P450 enzymes. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
Effets Biochimiques Et Physiologiques
1,6-Dimethylpyridin-2-one has been shown to have various biochemical and physiological effects. For example, 1,6-Dimethylpyridin-2-one can inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and toxins in the liver. This property makes 1,6-Dimethylpyridin-2-one useful in the treatment of metal poisoning, as it can inhibit the activity of metal-dependent enzymes that are involved in the toxic effects of metal ions. 1,6-Dimethylpyridin-2-one can also affect the uptake and transport of metal ions in cells, which can have a significant impact on cellular function.
Avantages Et Limitations Des Expériences En Laboratoire
1,6-Dimethylpyridin-2-one has several advantages for lab experiments. It is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one is also stable and easy to handle, making it a convenient reagent for lab experiments. However, 1,6-Dimethylpyridin-2-one has some limitations, including its potential toxicity and the need for careful handling.
Orientations Futures
There are several future directions for research on 1,6-Dimethylpyridin-2-one. One area of research is the development of metal-based drugs that utilize 1,6-Dimethylpyridin-2-one as a ligand. 1,6-Dimethylpyridin-2-one has been shown to have high affinity for metal ions, making it a promising candidate for the development of metal-based drugs. Another area of research is the development of new methods for the detection of metal ions in biological samples. 1,6-Dimethylpyridin-2-one can be used as a fluorescent probe for the detection of metal ions, and new methods for the detection of metal ions using 1,6-Dimethylpyridin-2-one could have significant applications in biology and medicine. Finally, further studies are needed to investigate the potential toxicity of 1,6-Dimethylpyridin-2-one and to develop safer methods for its use in lab experiments.
Conclusion:
In conclusion, 1,6-Dimethylpyridin-2-one is a unique chemical compound that has various applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied. 1,6-Dimethylpyridin-2-one is a potent chelating agent that can bind to metal ions with high affinity, making it useful in various applications, including the treatment of metal poisoning and the detection of metal ions in biological samples. Further research is needed to investigate the full potential of 1,6-Dimethylpyridin-2-one in various fields of science and medicine.
Méthodes De Synthèse
1,6-Dimethylpyridin-2-one is synthesized through various methods, including the reaction of 2,6-dimethylpyridine with ethyl formate, the reaction of 2,6-dimethylpyridine with methyl chloroformate, and the reaction of 2,6-dimethylpyridine with acetic anhydride. The most commonly used method is the reaction of 2,6-dimethylpyridine with ethyl formate, which yields 1,6-Dimethylpyridin-2-one in high yield and purity.
Applications De Recherche Scientifique
1,6-Dimethylpyridin-2-one is widely used in scientific research due to its unique properties. It is a potent chelating agent that can bind to metal ions, such as iron, copper, and zinc. This property makes it useful in various applications, including the treatment of metal poisoning, the detection of metal ions in biological samples, and the development of metal-based drugs. 1,6-Dimethylpyridin-2-one is also used as a ligand in coordination chemistry and as a fluorescent probe in bioimaging.
Propriétés
Numéro CAS |
15031-43-3 |
|---|---|
Nom du produit |
1,6-Dimethylpyridin-2-one |
Formule moléculaire |
C7H9NO |
Poids moléculaire |
123.15 g/mol |
Nom IUPAC |
1,6-dimethylpyridin-2-one |
InChI |
InChI=1S/C7H9NO/c1-6-4-3-5-7(9)8(6)2/h3-5H,1-2H3 |
Clé InChI |
POAHPUAXLGJEIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=O)N1C |
SMILES canonique |
CC1=CC=CC(=O)N1C |
Autres numéros CAS |
15031-43-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




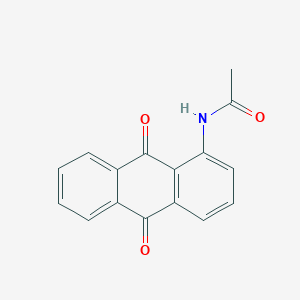
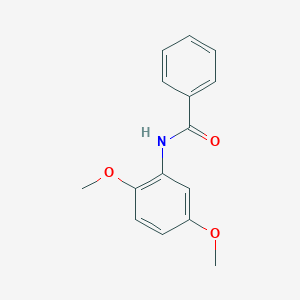
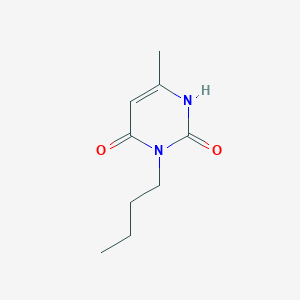

![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)
![2,2'-Spirobi[1,3,2-benzodioxasilole]](/img/structure/B86958.png)
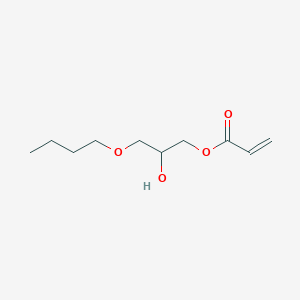
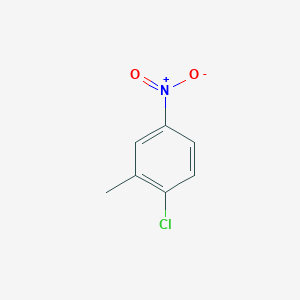


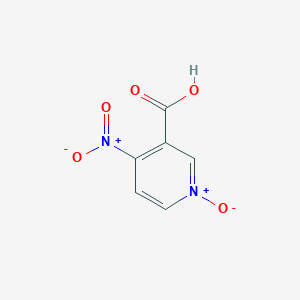
![Ethanol, 2-[(2-methylphenyl)amino]-](/img/structure/B86972.png)
